molecular formula C15H31NO3S2 B14161380 S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate CAS No. 21224-46-4

S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate

Cat. No.: B14161380
CAS No.: 21224-46-4
M. Wt: 337.5 g/mol
InChI Key: XSQXZMAAAROSMX-UHFFFAOYSA-N
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Description

S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C15H31NO4S2. It is known for its unique structure, which includes a cyclooctyloxy group, a pentyl chain, and a thiosulfate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 5-cyclooctyloxypentylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce thiol or sulfide compounds. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-(((5-Cyclooctyloxy)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyloxy group provides steric hindrance, potentially enhancing its stability and reactivity compared to similar compounds .

Properties

CAS No.

21224-46-4

Molecular Formula

C15H31NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

5-(2-sulfosulfanylethylamino)pentylcyclooctane

InChI

InChI=1S/C15H31NO3S2/c17-21(18,19)20-14-13-16-12-8-4-7-11-15-9-5-2-1-3-6-10-15/h15-16H,1-14H2,(H,17,18,19)

InChI Key

XSQXZMAAAROSMX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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